ARD-1676

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

2632305-36-1 |

|---|---|

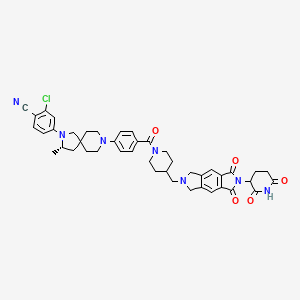

Formule moléculaire |

C44H46ClN7O5 |

Poids moléculaire |

788.3 g/mol |

Nom IUPAC |

2-chloro-4-[(3S)-8-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-5,7-dihydropyrrolo[3,4-f]isoindol-6-yl]methyl]piperidine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile |

InChI |

InChI=1S/C44H46ClN7O5/c1-27-21-44(26-51(27)34-7-4-30(22-46)37(45)20-34)12-16-49(17-13-44)33-5-2-29(3-6-33)41(55)50-14-10-28(11-15-50)23-48-24-31-18-35-36(19-32(31)25-48)43(57)52(42(35)56)38-8-9-39(53)47-40(38)54/h2-7,18-20,27-28,38H,8-17,21,23-26H2,1H3,(H,47,53,54)/t27-,38?/m0/s1 |

Clé InChI |

GAXWAKXJBZHVQF-ZVENJKCTSA-N |

SMILES isomérique |

C[C@H]1CC2(CCN(CC2)C3=CC=C(C=C3)C(=O)N4CCC(CC4)CN5CC6=CC7=C(C=C6C5)C(=O)N(C7=O)C8CCC(=O)NC8=O)CN1C9=CC(=C(C=C9)C#N)Cl |

SMILES canonique |

CC1CC2(CCN(CC2)C3=CC=C(C=C3)C(=O)N4CCC(CC4)CN5CC6=CC7=C(C=C6C5)C(=O)N(C7=O)C8CCC(=O)NC8=O)CN1C9=CC(=C(C=C9)C#N)Cl |

Origine du produit |

United States |

Foundational & Exploratory

Unveiling the Molecular Takedown: A Technical Guide to the Mechanism of Action of ARD-1676

For Researchers, Scientists, and Drug Development Professionals

ARD-1676 is an investigational, orally bioavailable small molecule that has emerged as a potent and promising agent in the landscape of targeted cancer therapy. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its function as a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the androgen receptor (AR). The information presented herein is intended to provide a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of novel therapeutics for androgen-driven malignancies.

Core Mechanism: Targeted Protein Degradation

This compound operates as a PROTAC, a bifunctional molecule engineered to hijack the cell's natural protein disposal system to eliminate specific target proteins.[1][2][3] It is composed of two key moieties connected by a linker: a ligand that specifically binds to the androgen receptor and a second ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase.[1][4][5][6]

The mechanism unfolds in a catalytic manner:

-

Ternary Complex Formation: this compound facilitates the formation of a ternary complex, bringing the androgen receptor and the E3 ubiquitin ligase into close proximity.

-

Ubiquitination: Once the complex is formed, the E3 ligase tags the androgen receptor with ubiquitin molecules.

-

Proteasomal Degradation: This polyubiquitin chain acts as a signal for the proteasome, the cell's protein degradation machinery, to recognize and subsequently degrade the androgen receptor.[7]

This targeted degradation of the androgen receptor effectively removes the key driver of tumor growth in various prostate cancer models.[1][2]

Signaling Pathway and Experimental Workflow

The signaling pathway of this compound's action and a typical experimental workflow to assess its efficacy are illustrated below.

Caption: Figure 1. Signaling pathway of this compound.

Caption: Figure 2. Experimental workflow.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various preclinical studies.

Table 1: In Vitro Activity of this compound

| Cell Line | DC50 (nM) | IC50 (nM) | Reference |

| VCaP | 0.1 | 11.5 | [1][5][6][8][9][10] |

| LNCaP | 1.1 | 2.8 | [1][5][6][8][9][10] |

DC50: Half-maximal degradation concentration; IC50: Half-maximal inhibitory concentration.

Table 2: Oral Bioavailability of this compound in Animal Models

| Species | Oral Bioavailability (%) | Reference |

| Mice | 67 | [1][5][6][8][9][10] |

| Rats | 44 | [1][5][6][8][9][10] |

| Dogs | 31 | [1][5][6][8][9][10] |

| Monkeys | 99 | [1][5][6][8][9][10] |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

Cell Culture and Reagents

VCaP and LNCaP prostate cancer cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. This compound is dissolved in DMSO to create a stock solution and then diluted to the desired concentrations in the culture medium for experiments.

Western Blot Analysis for AR Degradation

-

Cell Lysis: Cells are treated with varying concentrations of this compound for a specified duration. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against the androgen receptor overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Cell Viability Assay

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.

-

Treatment: The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

MTS Reagent: At the end of the treatment period, MTS reagent is added to each well, and the plates are incubated for 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance at 490 nm is measured using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control.

In Vivo Xenograft Studies

-

Animal Models: Male immunodeficient mice (e.g., NOD-SCID gamma) are used.

-

Tumor Implantation: VCaP cells are subcutaneously injected into the flanks of the mice.

-

Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule.[1][9][10] The control group receives the vehicle.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. Body weight and general health of the mice are also monitored.

-

Pharmacodynamic Analysis: At the end of the study, tumors are excised, and the levels of androgen receptor protein are determined by Western blot or immunohistochemistry to confirm target engagement.[1][9][10]

Conclusion

This compound represents a novel and potent therapeutic strategy for androgen receptor-driven cancers. Its mechanism as a PROTAC, leading to the targeted degradation of the androgen receptor, offers a distinct advantage over traditional inhibitors. The comprehensive data from in vitro and in vivo studies underscore its potential as a clinical candidate. Further investigation and clinical trials are warranted to fully elucidate its therapeutic efficacy and safety profile in patients.[5][9][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Discovery of this compound as a Highly Potent and Orally Efficacious AR PROTAC Degrader with a Broad Activity against AR Mutants for the Treatment of AR + Human Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. smanewstoday.com [smanewstoday.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. urotoday.com [urotoday.com]

The Central Role of Cereblon E3 Ubiquitin Ligase in the Activity of ARD-1676: A Technical Overview

Introduction

ARD-1676 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Androgen Receptor (AR).[1][2][3][4] As a heterobifunctional molecule, this compound's mechanism of action is fundamentally dependent on its ability to recruit the Cereblon (CRBN) E3 ubiquitin ligase complex to the AR protein. This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of AR, offering a promising therapeutic strategy for androgen-driven malignancies such as prostate cancer.[3][4] This document provides a detailed examination of the pivotal role of Cereblon in mediating the pharmacological activity of this compound.

Mechanism of Action: Orchestrating Protein Degradation

The primary function of this compound is to act as a molecular bridge between the Androgen Receptor and the Cereblon E3 ubiquitin ligase complex.[1][3] The molecule itself consists of a ligand that binds to AR, a linker, and a novel ligand that specifically engages with Cereblon.[2][4] This engagement initiates a cascade of events within the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).

-

Ternary Complex Formation: this compound simultaneously binds to the ligand-binding domain of the Androgen Receptor and to Cereblon, which is a substrate receptor component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4-CRBN) complex.[5][6] This forms a key ternary complex (AR-ARD-1676-CRBN).

-

Poly-ubiquitination: The formation of this complex brings the AR protein into close proximity with the E3 ligase machinery. This allows for the efficient transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the AR protein.[2] The sequential addition of ubiquitin molecules results in a poly-ubiquitin chain.

-

Proteasomal Degradation: The poly-ubiquitinated AR is then recognized as a substrate for the 26S proteasome.[7] The proteasome degrades the targeted AR protein into small peptides, effectively eliminating it from the cell. The this compound molecule is then released and can engage another AR and CRBN complex, acting in a catalytic manner.

Quantitative Data Presentation

The efficacy of this compound has been quantified through various in vitro and in vivo studies, demonstrating its high potency and favorable pharmacokinetic properties.

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

| Cell Line | DC₅₀ (nM) ¹ | IC₅₀ (nM) ² |

| VCaP | 0.1 | 11.5 |

| LNCaP | 1.1 | 2.8 |

¹ DC₅₀ (Degradation Concentration 50%) is the concentration of the drug that induces 50% degradation of the target protein.[1][2][8] ² IC₅₀ (Inhibitory Concentration 50%) is the concentration of the drug that inhibits a biological process by 50%.[1][2][8]

Table 2: In Vivo Activity and Pharmacokinetics of this compound

| Parameter | Species | Value |

| Oral Bioavailability | Mouse | 67% |

| Rat | 44% | |

| Dog | 31% | |

| Monkey | 99% | |

| AR Protein Reduction | Mouse (VCaP Xenograft) | 96% (at 6h post-dose) |

| 93% (at 24h post-dose) |

Data sourced from studies on this compound's efficacy in various animal models.[2][4][8][9][10][11]

Experimental Protocols

The degradation of the Androgen Receptor by this compound is commonly verified using immunoblotting (Western Blot). This technique allows for the visualization and quantification of the AR protein levels within cells after treatment.

Protocol: Immunoblotting for AR Degradation

-

Cell Culture and Treatment:

-

Culture prostate cancer cells (e.g., VCaP) in appropriate media until they reach 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24 hours).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the cellular proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Separate the proteins by size via electrophoresis.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the Androgen Receptor. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) should also be used as a loading control.

-

Wash the membrane to remove unbound primary antibodies.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

Wash the membrane thoroughly to remove unbound secondary antibodies.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme on the secondary antibody will catalyze a reaction that produces light.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the AR band intensity to the corresponding loading control band intensity to determine the relative decrease in AR protein levels across different treatment concentrations.

-

Logical Relationship: From Molecule to Therapeutic Effect

The interaction between this compound and Cereblon is the initiating event in a logical cascade that ultimately leads to the desired anti-tumor effect. The recruitment of Cereblon is the linchpin that connects the presence of the drug to the degradation of the disease-driving protein.

The activity of this compound is inextricably linked to the Cereblon E3 ubiquitin ligase. By co-opting CRBN, this compound effectively hijacks the cell's own protein disposal machinery to selectively eliminate the Androgen Receptor, a key driver of prostate cancer.[3][7] This mechanism not only demonstrates high potency but also offers a way to overcome resistance associated with traditional AR inhibitors.[2] The successful recruitment of Cereblon is the critical determinant of this compound's therapeutic efficacy, highlighting the power of targeted protein degradation as a modality in modern drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. adooq.com [adooq.com]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. smanewstoday.com [smanewstoday.com]

- 8. Discovery of this compound as a Highly Potent and Orally Efficacious AR PROTAC Degrader with a Broad Activity against AR Mutants for the Treatment of AR + Human Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. urotoday.com [urotoday.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Wang Shaomeng's research group reports AR receptor PROTAC drug this compound, with a bioavailability as high as 99% [synapse.patsnap.com]

ARD-1676: A Technical Guide to its Mechanism and Impact on Androgen Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-1676 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to specifically degrade the androgen receptor (AR).[1] This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, its effects on androgen receptor signaling, and the experimental methodologies used to characterize its activity. This compound has demonstrated high potency in preclinical models, effectively inducing the degradation of both wild-type and mutant forms of the androgen receptor, which are implicated in the progression of castration-resistant prostate cancer (CRPC).[2][3] Its ability to overcome resistance mechanisms associated with traditional AR antagonists makes it a promising therapeutic candidate for advanced prostate cancer.[2]

Mechanism of Action: Targeted Degradation of the Androgen Receptor

This compound operates through the PROTAC mechanism, a novel therapeutic modality that co-opts the cell's natural protein disposal system to eliminate specific target proteins.[4] As a heterobifunctional molecule, this compound consists of three key components: a ligand that binds to the androgen receptor, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties.[1][3]

The binding of this compound to both the androgen receptor and the E3 ligase brings them into close proximity, forming a ternary complex.[5][6] This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the androgen receptor. The polyubiquitinated androgen receptor is then recognized by the 26S proteasome, the cellular machinery responsible for degrading unwanted proteins, leading to its destruction.[4] This degradation of the androgen receptor effectively shuts down its signaling pathway, which is a key driver of prostate cancer growth.[4]

Quantitative Data on this compound Activity

The potency and efficacy of this compound have been quantified in various preclinical studies. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Activity of this compound

| Cell Line | Parameter | Value (nM) | Reference |

| VCaP | DC50 | 0.1 | [1][3][7] |

| LNCaP | DC50 | 1.1 | [1][3][7] |

| VCaP | IC50 | 11.5 | [1][3][7] |

| LNCaP | IC50 | 2.8 | [1][3][7] |

DC50: Half-maximal degradation concentration; IC50: Half-maximal inhibitory concentration.

Table 2: Oral Bioavailability of this compound in Different Species

| Species | Oral Bioavailability (%) | Reference |

| Mice | 67 | [2][3][7] |

| Rats | 44 | [2][3][7] |

| Dogs | 31 | [2][3][7] |

| Monkeys | 99 | [2][3][7] |

Experimental Protocols

The characterization of this compound involved a series of standard and specialized molecular and cellular biology techniques. While the detailed, step-by-step protocols from the primary publication by Xiang et al. in the Journal of Medicinal Chemistry were not fully accessible through public searches, this section outlines the general methodologies employed in such studies.

Cell Culture

-

Cell Lines: Human prostate cancer cell lines, VCaP and LNCaP, which are known to express the androgen receptor, were utilized.

-

Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cultures were incubated at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for AR Degradation

Western blotting is a key technique to quantify the degradation of the androgen receptor.

-

Protocol:

-

Cell Treatment: VCaP or LNCaP cells were treated with various concentrations of this compound for specified time periods.

-

Lysis: Cells were lysed to extract total protein.

-

Quantification: Protein concentration was determined to ensure equal loading.

-

Electrophoresis: Proteins were separated by size using SDS-PAGE.

-

Transfer: Proteins were transferred to a PVDF membrane.

-

Blocking: The membrane was blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane was incubated with a primary antibody specific for the androgen receptor, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) substrate. The intensity of the bands corresponding to the androgen receptor was quantified to determine the extent of degradation.

-

In Vivo Xenograft Studies

To assess the in vivo efficacy of this compound, mouse xenograft models of prostate cancer are commonly used.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound as a Highly Potent and Orally Efficacious AR PROTAC Degrader with a Broad Activity against AR Mutants for the Treatment of AR + Human Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. urotoday.com [urotoday.com]

In-Depth Technical Guide: The Discovery and Development of ARD-1676, a Potent Androgen Receptor PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-1676 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the androgen receptor (AR), a key driver of prostate cancer. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It is intended to serve as a technical guide, detailing the experimental data and methodologies that underscore its potential as a therapeutic agent for androgen receptor-positive prostate cancer. All quantitative data is presented in structured tables for clarity, and key biological and experimental processes are visualized through detailed diagrams.

Introduction: The Rationale for Androgen Receptor Degradation

The androgen receptor (AR) is a critical therapeutic target in prostate cancer. While first-generation antiandrogens have shown clinical efficacy, resistance often emerges through mechanisms such as AR mutations or overexpression.[1] Unlike traditional inhibitors that merely block the function of a protein, PROTACs are bifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate the target protein entirely.

This compound was developed as a highly potent and orally efficacious PROTAC that selectively degrades the AR.[2][3] It is comprised of a ligand that binds to the AR, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][4] This tripartite complex formation leads to the ubiquitination and subsequent proteasomal degradation of the AR, offering a promising strategy to overcome resistance to conventional AR inhibitors.[2][3]

Discovery and Design of this compound

The development of this compound stemmed from a strategic design process aimed at optimizing potency, selectivity, and oral bioavailability. The molecule was engineered using a novel class of AR ligands coupled with a new cereblon E3 ligase ligand.[2][3] This design has resulted in a compound with exceptional degradation potency and favorable pharmacokinetic properties.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions by inducing the proximity of the androgen receptor to the E3 ubiquitin ligase cereblon. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the AR. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome.

Quantitative Data Summary

The preclinical evaluation of this compound has yielded significant quantitative data demonstrating its potency and favorable pharmacokinetic profile across multiple species.

Table 1: In Vitro Potency of this compound

| Cell Line | DC₅₀ (nM) | IC₅₀ (nM) |

| VCaP | 0.1[2] | 11.5[2] |

| LNCaP | 1.1[2] | 2.8[2] |

DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.

Table 2: Oral Bioavailability of this compound

| Species | Oral Bioavailability (%) |

| Mice | 67[2] |

| Rats | 44[2] |

| Dogs | 31[2] |

| Monkeys | 99[2] |

Experimental Protocols

The following protocols are representative of the key experiments conducted to characterize this compound. These are based on the methodologies described in the primary literature.

Western Blot for AR Degradation

This protocol is used to quantify the reduction in androgen receptor protein levels following treatment with this compound.

References

- 1. Discovery of this compound as a Highly Potent and Orally Efficacious AR PROTAC Degrader with a Broad Activity against AR Mutants for the Treatment of AR + Human Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. medchemexpress.com [medchemexpress.com]

ARD-1676: A Technical Guide to a Novel Androgen Receptor Degrader

An In-depth Analysis of the Chemical Structure, Properties, and Mechanism of Action of ARD-1676 for Researchers and Drug Development Professionals

This compound is a promising, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the androgen receptor (AR).[1][2][3] As a potential therapeutic agent for androgen receptor-positive (AR+) human prostate cancer, this compound has demonstrated high potency in preclinical studies.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its evaluation.

Chemical Structure and Properties

This compound is a synthetic organic molecule that functions as a heterobifunctional degrader. It consists of a ligand that binds to the androgen receptor and another ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase.[3][4] This dual-binding mechanism facilitates the ubiquitination and subsequent proteasomal degradation of the AR protein.[3]

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C44H46ClN7O5 |

| Molecular Weight | 788.33 g/mol |

| IUPAC Name | 2-chloro-4-[(3S)-8-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-5,7-dihydropyrrolo[3,4-f]isoindol-6-yl]methyl]piperidine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile |

| Canonical SMILES | C[C@H]1CC2(CCN(CC2)C3=CC=C(C=C3)C(=O)N4CCC(CC4)CN5CC6=CC7=C(C=C6C5)C(=O)N(C7=O)C8CCC(=O)NC8=O)CN1C9=CC(=C(C=C9)C#N)Cl |

| Physical Appearance | White to light yellow solid |

| Storage Conditions | Store at 4°C, protected from light. For long-term storage of stock solutions, -80°C is recommended. |

Biological Activity and Pharmacological Properties

This compound has shown potent and effective degradation of the androgen receptor in both in vitro and in vivo models.[1][2] Its efficacy has been demonstrated in androgen receptor-positive prostate cancer cell lines, VCaP and LNCaP.[1][2]

In Vitro Activity

The in vitro activity of this compound is characterized by its DC50 (concentration for 50% degradation) and IC50 (concentration for 50% inhibition of cell growth) values.

| Cell Line | DC50 (nM) | IC50 (nM) |

| VCaP | 0.1 | 11.5 |

| LNCaP | 1.1 | 2.8 |

Data sourced from Xiang W, et al. J Med Chem. 2023.[1][2]

Pharmacokinetic Properties

This compound exhibits excellent oral bioavailability across multiple species, a significant advantage for a PROTAC degrader.[1][2][3]

| Species | Oral Bioavailability (%) |

| Mice | 67 |

| Rats | 44 |

| Dogs | 31 |

| Monkeys | 99 |

Data sourced from Xiang W, et al. J Med Chem. 2023.[1][2][3]

Mechanism of Action: Signaling Pathway

This compound operates through the PROTAC mechanism to induce the degradation of the androgen receptor. This process involves the recruitment of the E3 ubiquitin ligase, cereblon, to the androgen receptor, leading to its ubiquitination and subsequent destruction by the proteasome. The degradation of the androgen receptor disrupts the downstream signaling pathways that are crucial for the growth and survival of AR-dependent prostate cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound. While the primary research by Xiang et al. confirms these methods were used, the specific, detailed parameters from that publication are not publicly available. Therefore, the following represents best-practice, detailed protocols for these experimental techniques.

Western Blot for Androgen Receptor Degradation

This protocol outlines the procedure for assessing the degradation of the androgen receptor in cell lysates following treatment with this compound.

1. Cell Culture and Treatment:

-

Culture VCaP or LNCaP cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) to 70-80% confluency.

-

Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).

2. Protein Extraction:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the soluble protein.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

-

Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the androgen receptor (e.g., rabbit anti-AR antibody, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

A loading control, such as GAPDH or β-actin, should be probed on the same membrane to ensure equal protein loading.

Cell Viability Assay

This protocol is for determining the effect of this compound on the proliferation of prostate cancer cell lines.

1. Cell Seeding:

-

Seed VCaP or LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow the cells to adhere overnight.

2. Compound Treatment:

-

Treat the cells with a serial dilution of this compound or vehicle control.

3. Incubation:

-

Incubate the plate for a specified period, typically 72 to 96 hours, at 37°C in a humidified incubator with 5% CO2.

4. Viability Measurement:

-

Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay, following the manufacturer's instructions.

-

Read the absorbance or luminescence using a plate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

In Vivo Xenograft Model

This protocol describes a typical workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[5][6][7][8]

1. Cell Implantation:

-

VCaP cells are harvested and resuspended in a mixture of media and Matrigel.

-

Male immunodeficient mice (e.g., SCID or nude mice) are subcutaneously injected with the cell suspension in the flank.

2. Tumor Growth and Treatment:

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are then randomized into treatment and control groups.

-

This compound is administered orally, typically daily, at various doses. The vehicle control group receives the formulation without the active compound.

3. Efficacy Evaluation:

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as Western blotting to confirm AR degradation.

Conclusion

This compound is a highly potent and orally bioavailable androgen receptor PROTAC degrader with a promising preclinical profile for the treatment of AR-positive prostate cancer.[1][2][3] Its ability to effectively induce the degradation of the androgen receptor, coupled with its favorable pharmacokinetic properties, makes it a significant candidate for further clinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the study and application of this novel therapeutic agent.

References

- 1. Discovery of this compound as a Highly Potent and Orally Efficacious AR PROTAC Degrader with a Broad Activity against AR Mutants for the Treatment of AR + Human Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs [mdpi.com]

- 4. adooq.com [adooq.com]

- 5. Tumor Repression of VCaP Xenografts by a Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of the VCaP Androgen Independent Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Therapeutic Potential of ARD-1676: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-1676 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the androgen receptor (AR). Comprised of a high-affinity AR ligand and a recruiter for the cereblon (CRBN) E3 ubiquitin ligase, this compound represents a promising therapeutic strategy for androgen-driven malignancies, particularly prostate cancer. This document provides a comprehensive technical guide on the preclinical data supporting the therapeutic potential of this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate a deeper understanding of this compound for research and drug development professionals.

Introduction

The androgen receptor is a well-validated therapeutic target in prostate cancer. However, resistance to conventional anti-androgen therapies, often driven by AR mutations or overexpression, remains a significant clinical challenge. This compound is a next-generation therapeutic agent that circumvents these resistance mechanisms by inducing the targeted degradation of the AR protein.[1][2][3][4][5][6][7] This approach not only inhibits AR signaling but eliminates the receptor itself, offering a potential advantage over traditional inhibitors.

Mechanism of Action

This compound functions as a molecular bridge, simultaneously binding to the androgen receptor and the cereblon E3 ubiquitin ligase complex.[1][2][8] This proximity induces the polyubiquitination of the AR protein, marking it for degradation by the proteasome.[9] The catalytic nature of this process allows a single molecule of this compound to induce the degradation of multiple AR proteins.

Below is a diagram illustrating the proposed signaling pathway for this compound-mediated AR degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. Discovery of this compound as a Highly Potent and Orally Efficacious AR PROTAC Degrader with a Broad Activity against AR Mutants for the Treatment of AR + Human Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. researchgate.net [researchgate.net]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. smanewstoday.com [smanewstoday.com]

In-Depth Technical Guide: ARD-1676's Efficacy Against Androgen Receptor Mutants in Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the activity of ARD-1676, a novel Proteolysis Targeting Chimera (PROTAC), against wild-type and mutant androgen receptors (AR) implicated in prostate cancer progression and therapeutic resistance.

Introduction to this compound

This compound is a potent and orally bioavailable PROTAC designed to induce the degradation of the androgen receptor.[1][2][3] It is composed of a ligand that binds to the AR and another ligand that recruits the cereblon E3 ubiquitin ligase.[1][2] This dual-binding mechanism facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[1][2] This approach offers a promising therapeutic strategy for castration-resistant prostate cancer (CRPC), where AR signaling remains a critical driver of disease progression, often fueled by AR mutations that confer resistance to standard antiandrogen therapies.

Quantitative Efficacy of this compound

This compound has demonstrated high potency in degrading the wild-type androgen receptor in prostate cancer cell lines. While it is reported to be effective against a broad panel of clinically relevant AR mutants, specific quantitative data for each mutant from the primary publication were not available in the public domain at the time of this review. The available data for wild-type AR are summarized below.

| Cell Line | AR Status | This compound DC50 (nM) | This compound IC50 (nM) |

| VCaP | AR Wild-Type (Amplified) | 0.1 | 11.5 |

| LNCaP | AR T878A Mutant | 1.1 | 2.8 |

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.

Mechanism of Action: this compound-Mediated AR Degradation

The following diagram illustrates the signaling pathway of the androgen receptor and the mechanism by which this compound induces its degradation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of this compound against AR mutants.

Generation of AR Mutant-Expressing Cell Lines

HEK293T cells are commonly used for the exogenous expression of mutant proteins due to their high transfection efficiency.

Materials:

-

HEK293T cells

-

Lentiviral vectors encoding wild-type or mutant AR (e.g., L702H, T878A, H875Y, F877L)

-

Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

-

Transfection reagent (e.g., FuGENE 6 or Lipofectamine 3000)

-

DMEM with 10% FBS

-

Opti-MEM serum-free media

-

Puromycin for selection

Protocol:

-

Day 1: Seed 7 x 10^5 HEK293T cells per 6 cm plate in DMEM with 10% FBS without antibiotics.

-

Day 2: Co-transfect the cells with the AR mutant lentiviral vector and packaging plasmids using a suitable transfection reagent in Opti-MEM.

-

Day 3: After 12-15 hours, replace the transfection medium with fresh DMEM containing 10% FBS and antibiotics.

-

Day 4 & 5: Harvest the lentivirus-containing supernatant 48 and 72 hours post-transfection.

-

Day 6: Transduce target prostate cancer cells (e.g., LNCaP) with the collected lentivirus in the presence of polybrene.

-

Day 8 onwards: Select for stably transduced cells using puromycin.

-

Verify the expression of the AR mutants via Western blot and Sanger sequencing.

AR Degradation Assay (Western Blot)

Materials:

-

AR mutant-expressing cell lines

-

This compound

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Primary antibodies: anti-AR, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

ECL substrate

Protocol:

-

Seed the AR mutant-expressing cells in 6-well plates and allow them to adhere.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 1000 nM) or DMSO for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-GAPDH antibody to ensure equal loading.

-

Quantify the band intensities to determine the percentage of AR degradation relative to the vehicle control.

Cell Viability Assay

Materials:

-

AR mutant-expressing cell lines

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

MTS or MTT reagent

Protocol:

-

Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well.

-

After 24 hours, treat the cells with a serial dilution of this compound.

-

Incubate for 72 hours.

-

Add MTS or MTT reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for evaluating a novel AR degrader like this compound.

Conclusion

This compound is a highly potent, orally bioavailable AR PROTAC degrader. Its ability to effectively induce the degradation of the androgen receptor, including clinically relevant mutants, positions it as a promising therapeutic candidate for the treatment of advanced prostate cancer, particularly in cases that have developed resistance to current antiandrogen therapies. Further disclosure of quantitative data on its activity against a comprehensive panel of AR mutants will be crucial for its continued clinical development.

References

Unraveling the Preclinical Pharmacokinetics of ARD-1676: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic properties of ARD-1676, a highly potent and orally efficacious Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR). Understanding the absorption, distribution, metabolism, and excretion (ADME) of this novel therapeutic candidate is crucial for its continued development in the treatment of androgen receptor-positive prostate cancer.

Quantitative Pharmacokinetic Parameters of this compound

The preclinical development of this compound has involved extensive characterization across multiple species. The following tables summarize the key pharmacokinetic parameters, offering a comparative view of its behavior in different animal models.

Table 1: Oral Bioavailability of this compound Across Species

| Preclinical Model | Oral Bioavailability (%) |

| Mice | 67%[1][2][3][4] |

| Rats | 44%[1][2][3][4] |

| Dogs | 31%[1][2][3][4] |

| Monkeys | 99%[1][2][3][4] |

Table 2: Key Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Dose | Cmax (ng/mL) | AUC (h·ng/mL) | T1/2 (h) | Clearance (L/h/kg) | Volume of Distribution (Vss, L/kg) |

| Mice | 5 mg/kg (oral) | 9124[3] | 85243[3] | 4.4[3] | 0.04 (IV)[3] | 0.23 (IV)[3] |

| Dogs | Not Specified | 1031 (oral)[3] | 15170 (oral)[3] | 27.4 (oral)[3] | 0.19 (IV)[3] | 1.7 (IV)[3] |

| Monkeys | 2 mg/kg (oral) | 1520[3] | 10302[3] | 9.9 (oral)[3] | 0.2 (IV)[3] | 2.1 (IV)[3] |

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound's pharmacokinetics.

In Vivo Pharmacokinetic Studies

Pharmacokinetic parameters of this compound were determined in various animal models, including mice, rats, dogs, and monkeys, following both intravenous and oral administration. While specific details on the formulations and analytical methods are not publicly available, a general workflow can be described. Blood samples were collected at multiple time points post-administration, and the plasma concentrations of this compound were quantified using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is standard in the industry for such analyses. The resulting concentration-time data were then used to calculate the key pharmacokinetic parameters.

Xenograft Tumor Models

The in vivo efficacy of this compound was evaluated in mouse xenograft models using the VCaP human prostate cancer cell line.[1][2][3][4][5] In these studies, a single oral dose of 12.5 mg/kg of this compound was administered to mice bearing VCaP xenograft tumors.[3] Tumor tissues were collected at 6 and 24 hours post-administration to assess the levels of AR protein.[3] The antitumor activity was evaluated by monitoring tumor growth over time in response to different oral doses of this compound.[3]

In Vitro Degradation and Potency Assays

The in vitro activity of this compound was assessed in AR-positive human prostate cancer cell lines, VCaP and LNCaP.[1][2] The half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) were determined to evaluate the potency of this compound in inducing AR degradation and inhibiting cell growth, respectively.[1][2] The DC50 values were found to be 0.1 nM in VCaP and 1.1 nM in LNCaP cells, while the IC50 values were 11.5 nM in VCaP and 2.8 nM in LNCaP cells.[1][2]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow of its preclinical pharmacokinetic assessment.

Caption: Mechanism of action of this compound as a PROTAC.

Caption: General workflow for preclinical pharmacokinetic and efficacy evaluation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound as a Highly Potent and Orally Efficacious AR PROTAC Degrader with a Broad Activity against AR Mutants for the Treatment of AR + Human Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wang Shaomeng's research group reports AR receptor PROTAC drug this compound, with a bioavailability as high as 99% [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 4. medchemexpress.com [medchemexpress.com]

- 5. urotoday.com [urotoday.com]

The Oral Bioavailability and Mechanism of Action of ARD-1676: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the oral bioavailability of ARD-1676, a potent and orally efficacious Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR). This compound has shown significant promise in preclinical studies for the treatment of prostate cancer. This document summarizes key pharmacokinetic data, outlines representative experimental methodologies for assessing oral bioavailability, and visually details its mechanism of action.

Oral Bioavailability of this compound Across Species

This compound has demonstrated variable but generally favorable oral bioavailability across multiple preclinical species. The data from these studies are crucial for predicting its pharmacokinetic profile in humans and for designing clinical trials.

Table 1: Oral Bioavailability of this compound in Various Species

| Species | Oral Bioavailability (%) |

| Mice | 67%[1] |

| Rats | 44%[1] |

| Dogs | 31%[1] |

| Monkeys | 99%[1] |

Mechanism of Action: AR-Degradation via PROTAC Technology

This compound is a heterobifunctional molecule that leverages the cell's own protein disposal system to eliminate the androgen receptor.[2][3][4] It consists of a ligand that binds to the androgen receptor and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][3][4] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[5]

Experimental Protocols for Oral Bioavailability Studies

While the precise, proprietary protocols for the this compound studies are not publicly available, a representative methodology for determining the oral bioavailability of a small molecule like this compound in a preclinical species such as rats is detailed below. This protocol is based on established principles of pharmacokinetic research.

Animal Models and Housing

-

Species: Male Sprague-Dawley rats (8-10 weeks old).

-

Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They have ad libitum access to standard chow and water.

-

Acclimation: Animals are acclimated for at least one week prior to the study.

Study Design

-

Groups: Two groups of animals are used: an intravenous (IV) administration group and an oral gavage (PO) group.

-

Fasting: Animals are fasted overnight prior to dosing, with water available ad libitum.

Dosing

-

Intravenous (IV) Administration: this compound is formulated in a suitable vehicle (e.g., a solution of 5% DMSO, 10% Solutol HS 15, and 85% saline) and administered as a single bolus dose via the tail vein.

-

Oral (PO) Administration: this compound is formulated in an appropriate vehicle for oral administration (e.g., a suspension in 0.5% methylcellulose in water) and administered via oral gavage.

Sample Collection

-

Blood Sampling: Blood samples are collected from a cannulated vessel (e.g., jugular vein) or via sparse sampling from the tail vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

Bioanalytical Method

-

Sample Analysis: The concentration of this compound in the plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Standard Curve: A standard curve is prepared by spiking known concentrations of this compound into blank plasma to allow for accurate quantification.

Pharmacokinetic Analysis

-

Data Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis with pharmacokinetic software (e.g., Phoenix WinNonlin).

-

Parameters Calculated: Key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) from time zero to infinity (AUC₀-∞), are calculated for both the IV and PO groups.

-

Oral Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula:

F% = (AUCpo / AUCiv) x (Doseiv / Dosepo) x 100

Experimental Workflow for Oral Bioavailability Assessment

The following diagram illustrates the typical workflow for a preclinical oral bioavailability study.

References

Methodological & Application

Application Notes and Protocols for ARD-1676 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-1676 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2][3][4] As a heterobifunctional molecule, this compound consists of a ligand that binds to the AR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][5] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[6] This mechanism of action makes this compound a valuable tool for studying the consequences of AR depletion and a promising therapeutic candidate for AR-driven malignancies such as prostate cancer.[2][3][7] These application notes provide detailed protocols for the use of this compound in fundamental in vitro cell culture experiments to characterize its efficacy and mechanism of action.

Mechanism of Action of this compound

This compound operates through the PROTAC mechanism to eliminate the AR protein. The molecule simultaneously binds to the AR and the E3 ubiquitin ligase Cereblon, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the AR, leading to its polyubiquitination. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple AR proteins.

Data Presentation

The following tables summarize the in vitro activity of this compound in androgen-sensitive human prostate cancer cell lines.

Table 1: this compound-Mediated Degradation of Androgen Receptor

| Cell Line | DC50 (nM) |

| VCaP | 0.1[1][3][7] |

| LNCaP | 1.1[1][3][7] |

DC50: The concentration of the compound that results in 50% degradation of the target protein.

Table 2: this compound Inhibition of Cell Viability

| Cell Line | IC50 (nM) |

| VCaP | 11.5[1][3][7] |

| LNCaP | 2.8[1][3][7] |

IC50: The concentration of the compound that inhibits cell growth by 50%.

Table 3: Activity of this compound Against AR Mutants

| AR Mutant | Activity |

| Clinically Relevant Panel | Effective Degradation[2][3][7] |

Further details on specific mutants can be found in the primary literature.[2][3][7]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound.

Protocol 1: Assessment of this compound-Mediated AR Degradation by Western Blot

This protocol outlines the procedure to quantify the degradation of the AR protein in response to this compound treatment.

Materials:

-

VCaP or LNCaP cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Precast polyacrylamide gels (e.g., 4-15%)

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-AR and a loading control (e.g., anti-GAPDH, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed VCaP or LNCaP cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) and a DMSO vehicle control for a specified time (e.g., 16-24 hours).

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with the primary anti-AR antibody and anti-loading control antibody overnight at 4°C (dilutions to be optimized as per manufacturer's recommendations).

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the AR signal to the loading control to determine the percentage of AR degradation relative to the vehicle control.

-

Protocol 2: Assessment of this compound-Mediated Cytotoxicity using a Luminescent Cell Viability Assay

This protocol describes how to measure the effect of this compound on the viability of prostate cancer cells using an ATP-based luminescent assay (e.g., CellTiter-Glo®).

Materials:

-

VCaP or LNCaP cells

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Opaque-walled 96-well plates suitable for luminescence readings

-

Luminescent cell viability assay kit (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Seeding: Seed VCaP or LNCaP cells into opaque-walled 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells per well). Include wells with medium only for background measurement. Allow cells to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound and DMSO vehicle control to the respective wells.

-

Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-96 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Assay:

-

Equilibrate the plate to room temperature for approximately 30 minutes.[8]

-

Prepare the luminescent cell viability reagent according to the manufacturer's protocol.

-

Add a volume of the reagent equal to the volume of the cell culture medium in each well.[8]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a luminometer.

-

Subtract the background luminescence from all readings.

-

Normalize the data to the vehicle control (representing 100% viability).

-

Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a powerful research tool for investigating the role of the Androgen Receptor in various cellular processes. The protocols provided herein offer a robust framework for characterizing the in vitro activity of this compound in relevant cancer cell lines. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data on AR degradation and cell viability, contributing to a deeper understanding of its therapeutic potential. For optimal results, it is recommended that researchers optimize specific parameters, such as antibody concentrations and incubation times, for their particular experimental setup.

References

- 1. Wang Shaomeng's research group reports AR receptor PROTAC drug this compound, with a bioavailability as high as 99% [synapse.patsnap.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of this compound as a Highly Potent and Orally Efficacious AR PROTAC Degrader with a Broad Activity against AR Mutants for the Treatment of AR + Human Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for ARD-1676 in VCaP and LNCaP Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-1676 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the androgen receptor (AR).[1][2][3][] As a heterobifunctional molecule, this compound links an AR ligand to a ligand for the cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][] This dual-binding action facilitates the formation of a ternary complex between the AR and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR. This mechanism of action offers a promising therapeutic strategy for prostate cancers that are dependent on AR signaling, including castration-resistant prostate cancer (CRPC). These application notes provide recommended dosage information and detailed experimental protocols for the use of this compound in the VCaP and LNCaP human prostate cancer cell lines.

Data Presentation

The following table summarizes the effective concentrations of this compound for inducing AR degradation and inhibiting cell growth in VCaP and LNCaP cells.

| Cell Line | Parameter | Value (nM) | Description |

| VCaP | DC₅₀ | 0.1 | Concentration of this compound required to degrade 50% of the androgen receptor. |

| IC₅₀ | 11.5 | Concentration of this compound required to inhibit cell growth by 50%. | |

| LNCaP | DC₅₀ | 1.1 | Concentration of this compound required to degrade 50% of the androgen receptor. |

| IC₅₀ | 2.8 | Concentration of this compound required to inhibit cell growth by 50%. |

Signaling Pathways and Mechanisms

Androgen Receptor (AR) Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like dihydrotestosterone (DHT), translocates to the nucleus. In the nucleus, it dimerizes and binds to Androgen Response Elements (AREs) on the DNA, leading to the transcription of genes that promote prostate cancer cell proliferation and survival.

Mechanism of Action of this compound

This compound functions as a PROTAC to hijack the cell's ubiquitin-proteasome system for targeted protein degradation. It brings the androgen receptor into close proximity with the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent degradation of the AR by the proteasome.

Experimental Protocols

Cell Culture

VCaP Cells:

-

Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

-

Sub-culturing: VCaP cells grow as a mix of adherent and suspension cells. For passaging, gently aspirate the media containing floating cells and pellet them by centrifugation. Detach the adherent cells using Trypsin-EDTA, combine with the pelleted cells, and re-seed in a new flask.

LNCaP Cells:

-

Media: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

-

Sub-culturing: When cells reach 80-90% confluency, aspirate the media, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with growth media and re-seed at a 1:3 to 1:6 ratio.

Western Blotting for AR Degradation (DC₅₀ Determination)

This protocol outlines the steps to determine the extent of AR protein degradation following treatment with this compound.

Detailed Steps:

-

Cell Seeding: Seed VCaP or LNCaP cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100 nM) and a vehicle control (DMSO) for 24 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate them on a 4-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the AR band intensity to the loading control. The DC₅₀ value is the concentration of this compound that results in a 50% reduction in the normalized AR protein level compared to the vehicle-treated control.

Cell Viability Assay (IC₅₀ Determination)

This protocol is for determining the effect of this compound on the proliferation and viability of VCaP and LNCaP cells.

Detailed Steps:

-

Cell Seeding: Seed VCaP or LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing a serial dilution of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO).

-

Incubation: Incubate the cells for 72-96 hours.

-

Reagent Addition: Add a cell viability reagent such as MTT, WST-1, or CellTiter-Glo to each well according to the manufacturer's instructions.

-

Incubation: Incubate for the time specified in the reagent protocol (typically 1-4 hours for colorimetric assays, or shorter for luminescent assays).

-

Measurement: Measure the absorbance or luminescence using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value is the concentration of this compound that results in a 50% reduction in cell viability.

Disclaimer

These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup. MedChemExpress (MCE) has not independently confirmed the accuracy of these methods. They are for reference only.[1]

References

Application Notes and Protocols for ARD-1676 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-1676 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the androgen receptor (AR).[1][2][3][4][5] As a heterobifunctional molecule, this compound simultaneously binds to the AR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein. This mechanism of action makes this compound a promising therapeutic candidate for androgen-dependent pathologies, particularly in the context of prostate cancer. In vivo studies utilizing mouse xenograft models are crucial for evaluating the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound. This document provides detailed application notes and protocols for conducting such studies.

In Vitro Activity of this compound

Prior to in vivo evaluation, the potency of this compound has been established in prostate cancer cell lines.

| Cell Line | DC50 (nM) | IC50 (nM) |

| VCaP | 0.1 | 11.5 |

| LNCaP | 1.1 | 2.8 |

In Vivo Efficacy of this compound in VCaP Xenograft Model

Oral administration of this compound has been shown to effectively inhibit tumor growth in VCaP mouse xenograft models. A single oral dose of 12.5 mg/kg resulted in a significant reduction of AR protein levels in tumor tissue. While detailed multi-dosing studies are not fully published, a dose-dependent inhibition of tumor growth has been observed, with a similar compound, ARD-2051, showing significant tumor growth inhibition at a 30 mg/kg oral dose.

| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (TGI) | Notes |

| Vehicle Control | - | Oral | - | Standard of care |

| This compound (single dose) | 12.5 mg/kg | Oral | 96% AR protein reduction at 6h | Demonstrates target engagement |

| ARD-2051 (related compound) | 30 mg/kg | Oral | 80% | Indicates effective dose range |

Experimental Protocols

Cell Culture for Xenograft Implantation

Materials:

-

VCaP prostate cancer cell line

-

Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Matrigel® Basement Membrane Matrix

Protocol:

-

Culture VCaP cells in a 37°C, 5% CO2 incubator.

-

Passage cells upon reaching 80-90% confluency.

-

On the day of implantation, harvest cells by trypsinization.

-

Wash the cells with PBS and perform a cell count using a hemocytometer or automated cell counter.

-

Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice to prevent the Matrigel® from solidifying.

In Vivo Mouse Xenograft Study

Materials:

-

Male immunodeficient mice (e.g., NOD/SCID or SCID), 6-8 weeks old

-

VCaP cell suspension (prepared as described above)

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)

-

Gavage needles

-

Calipers

-

Animal balance

Protocol:

-

Tumor Implantation:

-

Anesthetize the mice.

-

Subcutaneously inject 100 µL of the VCaP cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Once tumors are palpable, measure tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Monitor animal body weight and general health status at each measurement.

-

-

Randomization and Treatment:

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Prepare this compound in the chosen vehicle at the desired concentrations for oral administration.

-

Administer this compound or vehicle control via oral gavage according to the planned dosing schedule (e.g., daily, once every two days).

-

-

Endpoint and Tissue Collection:

-

Continue treatment and monitoring until the pre-determined endpoint (e.g., tumor volume reaching a specific size in the control group, or a set number of treatment days).

-

Euthanize the mice according to approved institutional guidelines.

-

Excise the tumors and measure their final weight.

-

A portion of the tumor can be flash-frozen in liquid nitrogen for subsequent molecular analysis (e.g., Western blot for AR levels), and another portion can be fixed in formalin for histological examination.

-

Visualizations

This compound Mechanism of Action

Caption: Mechanism of this compound induced Androgen Receptor degradation.

Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow for this compound efficacy testing in a mouse xenograft model.

Androgen Receptor Signaling Pathway and this compound Intervention

Caption: Androgen Receptor signaling and the point of intervention by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound as a Highly Potent and Orally Efficacious AR PROTAC Degrader with a Broad Activity against AR Mutants for the Treatment of AR + Human Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. adooq.com [adooq.com]

- 5. urotoday.com [urotoday.com]

Application Note & Protocol: Determining IC50 Values of ARD-1676 Using Cell Viability Assays

Introduction

ARD-1676 is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).[1][2][3] It functions by linking the AR to the E3 ubiquitin ligase, cereblon, thereby marking the AR for proteasomal degradation.[4] This mechanism is particularly relevant in the context of prostate cancer, where AR signaling is a key driver of tumor growth.[1][5] Determining the half-maximal inhibitory concentration (IC50) is a critical step in drug discovery, providing a quantitative measure of a compound's potency.[6][7][8] This document provides detailed protocols for determining the IC50 value of this compound in cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay.

Mechanism of Action: this compound

This compound is a heterobifunctional molecule with ligands for both the Androgen Receptor and the E3 ubiquitin ligase, cereblon (CRBN).[2][4] By simultaneously binding to both proteins, this compound forms a ternary complex, which facilitates the ubiquitination of the AR. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome.[9] The degradation of AR disrupts downstream signaling pathways that are crucial for the proliferation and survival of AR-dependent prostate cancer cells.

Data Presentation: this compound IC50 Values

The potency of this compound has been evaluated in androgen-sensitive human prostate cancer cell lines. The IC50 and DC50 (concentration for 50% degradation) values are summarized below.

| Cell Line | IC50 (nM) | DC50 (nM) | Cancer Type |

| VCaP | 11.5[1][2][10] | 0.1[1][2][10] | Prostate Carcinoma |

| LNCaP | 2.8[1][2][10] | 1.1[1][2][10] | Prostate Carcinoma |

Experimental Protocols

This section details the protocol for determining the IC50 value of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.[11][12]